N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-N-(4-methylcyclohexyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H18N4/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h6-9H,2-5H2,1H3,(H3,12,13,14,15) |
InChI Key |
WAIMVWRRLWHOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=NC(=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
The synthesis begins with constructing the pyrimidine ring, typically via cyclization reactions. A common approach involves condensing urea or thiourea derivatives with β-dicarbonyl compounds. For example, reacting malonic acid derivatives with guanidine under acidic conditions yields 2,4-diaminopyrimidine intermediates. Source highlights analogous methods for N4-hydroxycytidine analogs, where 1,2,4-triazole intermediates are formed using POCl₃ and triazole, followed by hydroxylamine treatment to introduce amino groups. These methods emphasize the importance of protecting groups to prevent undesired side reactions during subsequent steps.
Introduction of the Trans-4-Methylcyclohexyl Group
The trans-4-methylcyclohexyl moiety is introduced via nucleophilic substitution or coupling reactions. Source specifies that the cyclohexyl group is attached at the N4 position through a substitution reaction, often employing trans-4-methylcyclohexylamine as the nucleophile. In source, a similar strategy is used to functionalize cyclohexane derivatives: trans-4-(aminomethyl)-cyclohexanecarboxylic acid reacts with maleic anhydride under reflux conditions in acetic acid, followed by cyclization to form the desired product. This method achieves a 58% yield after purification via flash chromatography, underscoring the efficiency of acidic conditions in facilitating cyclization.
Optimization of Reaction Conditions
Catalytic Systems and Solvents
Catalysts such as Pd/C (palladium on carbon) significantly enhance reaction efficiency. Source demonstrates the use of Pd/C in hydrogenation steps to remove benzyl protecting groups, achieving yields upwards of 49% for selenoriboside derivatives. Polar aprotic solvents like acetonitrile and dichloromethane are preferred for substitution reactions due to their ability to stabilize transition states. For instance, source employs dichloromethane for coupling reactions, achieving 39% yield when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent.
Temperature and Time Dependence
Elevated temperatures (e.g., reflux conditions) are critical for cyclization steps. Source reports that heating under reflux in acetic acid drives the cyclization of maleimide intermediates, while room-temperature reactions result in incomplete conversion. Conversely, low temperatures (0–5°C) are optimal for controlling exothermic reactions during POCl₃-mediated phosphorylation, as shown in source.
Challenges in Synthesis
Side Reactions and Purity Issues
The primary challenge lies in minimizing side products during substitution steps. Source notes that competing reactions at the 2- and 4-positions of the pyrimidine ring can lead to regioisomeric impurities. Similarly, source observes that over-phosphorylation in N4-hydroxycytidine synthesis necessitates careful stoichiometric control to avoid polyphosphorylated byproducts.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 2 and 4 of the pyrimidine ring enable nucleophilic substitution under acidic or basic conditions.
Key Findings :
-
Sulfonation at the 4-amino group proceeds efficiently in acetone with K₂CO₃ as a base, yielding sulfonate esters with potential biological activity .
-
Iodination at the pyrimidine 5-position requires nitrous acid catalysis, forming halogenated derivatives useful in kinase inhibition studies.
Acylation and Alkylation
The primary amine groups undergo acylation/alkylation to form derivatives with modified pharmacological properties.
Key Findings :
-
Reductive alkylation with carbodiimides produces cyclohexylmethyl-substituted analogs, enhancing binding to kinase targets .
-
Acetylation of the 4-amino group improves solubility but reduces hydrogen-bonding capacity.
Cyclization and Macrocycle Formation
The compound participates in self-assembly reactions to form macrocyclic structures.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydrazine-mediated | Excess hydrazine, 1,4-dioxane, reflux | 14-membered hexaazamacrocycle |
Mechanistic Pathway :
-
Hydrazine substitutes ethoxy groups to form amidrazone intermediates.
-
Dimerization of intermediates yields macrocycles via slow cyclization .
Applications : Macrocycles exhibit unique coordination properties and potential as enzyme mimics.
Coordination Chemistry
The pyrimidine nitrogen atoms act as ligands for transition metals.
| Metal Ion | Reaction Conditions | Complex Structure | Source |
|---|---|---|---|
| Cu(II) | Ethanol, room temperature | Octahedral Cu-N₄ complexes | |
| Pt(II) | Aqueous HCl, 60°C | Square-planar Pt-pyrimidine adducts |
Key Findings :
-
Cu(II) complexes show enhanced stability in ethanol, with potential catalytic applications.
-
Pt(II) adducts are being explored for antitumor activity via DNA intercalation.
Redox Reactions
The nitro and amino groups participate in reduction-oxidation processes.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitro reduction | SnCl₂, EtOAc, NH₄OH | 2-Chloro-N4-cyclopentylpyrimidine-4,5-diamine | |
| Oxidative coupling | H₂O₂, Fe³⁺ catalyst | Bipyrimidine dimers |
Key Findings :
-
Nitro groups are selectively reduced to amines using SnCl₂, enabling further functionalization .
-
Oxidative dimerization forms conjugated systems with extended π-networks.
Comparative Reactivity Table
The reactivity profile varies significantly based on substituents:
Scientific Research Applications
Biological Activities
Research into the biological activities of N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine has revealed several promising areas:
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit key cellular pathways involved in tumor growth. For instance, its structural similarity to other pyrimidine derivatives known to target vascular endothelial growth factor receptor (VEGFR) suggests that it could exhibit similar inhibitory effects on angiogenesis and tumor proliferation .
Antimalarial Properties
Molecular docking studies have indicated that compounds related to this compound may serve as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the lifecycle of malaria parasites . The compound's potential as an antimalarial agent is supported by its ability to bind effectively to this target.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various kinases, including cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Inhibitors targeting CDK2 and CDK9 have demonstrated significant antitumor efficacy, suggesting that this compound could be developed into a dual inhibitor with broad applications in cancer therapy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
In a study examining various pyrimidines' effects on cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .
Case Study 2: Antimalarial Activity
Research focused on the inhibition of P. falciparum DHFR demonstrated that derivatives similar to this compound could effectively reduce parasite viability in vitro. This positions the compound as a candidate for antimalarial drug development .
Mechanism of Action
The mechanism of action of N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Table 1: Substituent Variations at N4 and Their Impact
*Hypothesized based on SAR trends: Bulky N4 groups (e.g., cyclohexyl) improve target selectivity by occupying hydrophobic pockets in kinases .
Role of N2 Substituents
The N2 position often synergizes with N4 to enhance potency or solubility:
Table 2: N2 Substituent Comparisons
Key Insight: Polar N2 groups (e.g., PEG chains or morpholine) enhance aqueous solubility and bioavailability, while aromatic groups (e.g., indole) improve target engagement .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparisons
*Predicted using fragment-based methods. Trans-4-methylcyclohexyl balances lipophilicity and metabolic stability, making it favorable for oral dosing.
Biological Activity
N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trans-4-methylcyclohexyl group at the N4 position and two amino groups at the 2 and 4 positions of the pyrimidine ring, which may influence its pharmacological properties and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structure and Composition
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C12H18N4
- Molecular Weight : 218.30 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the cyclohexyl group and amino functionalities. The detailed synthetic route remains proprietary but is crucial for producing this compound for biological testing.
Preliminary studies indicate that this compound may interact with various biological pathways. While specific mechanisms are still under investigation, the compound's binding affinities with key cellular targets suggest potential therapeutic roles in cancer treatment and other diseases.
Table 1: Biological Activities and Targets
| Biological Activity | Target/Pathway | Reference |
|---|---|---|
| Inhibition of CDK2 | Cell cycle regulation | |
| Antitumor properties | Cancer cell apoptosis | |
| Modulation of PI3K pathway | Cell growth and survival |
Case Studies
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other pyrimidine derivatives known for their biological activities. The following table summarizes these compounds:
Table 2: Comparison of Pyrimidine Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromo-2-n-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine | Bromo substitution on pyrimidine | Anticancer properties |
| 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine | Methyl and o-tolyl substitutions | Potential neuroprotective effects |
| 5-Chloro-4-n-[2-(3-chlorophenyl)ethyl]-pyrimidine-2,4-diamine | Chlorinated phenyl group | Activity against specific cancer types |
This compound stands out due to its unique trans-cyclohexyl substituent which may enhance its pharmacokinetic properties compared to these similar compounds.
Q & A
Q. What are the key synthetic routes for N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?
Answer: The synthesis of this compound likely follows protocols analogous to structurally similar N4-aryl pyrimidine derivatives. A typical route involves:
- Step 1: Condensation of a pyrimidine precursor (e.g., 2,4-dichloropyrimidine) with trans-4-methylcyclohexylamine under reflux in isopropanol (iPrOH) with catalytic HCl (6–12 hours, 80–90°C) .
- Step 2: Purification via flash chromatography (gradient elution with CHCl3/MeOH) to isolate the product, followed by recrystallization for enhanced purity .
- Optimization: Reaction efficiency can be improved by adjusting stoichiometry (e.g., 1.5 equivalents of amine), solvent polarity, and temperature. Monitoring via TLC (Rf ~0.5–0.6 in CHCl3/MeOH 10:1) ensures intermediate control .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H NMR: Key signals include the trans-4-methylcyclohexyl group (δ ~1.0–2.3 ppm for axial/equatorial protons) and pyrimidine NH2/amine protons (δ ~5.5–6.5 ppm, broad singlets) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ at m/z ~292) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography: Resolves stereochemistry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies (e.g., pyrimidine N-H interactions) .
Advanced Research Questions
Q. How does the trans-4-methylcyclohexyl substituent influence kinase inhibitory activity compared to other N4-aryl analogs?
Answer: The trans-4-methylcyclohexyl group enhances hydrophobic interactions and conformational rigidity in kinase binding pockets. For example:
- SAR Studies: Analogous compounds with bulky N4-substituents (e.g., 1-naphthylmethyl or 2,5-dimethoxybenzyl) show improved IC50 values (≤50 nM) against receptor tyrosine kinases (RTKs) like VEGFR2 due to better pocket occupancy .
- Comparative Data: Replacements with smaller groups (e.g., 4-chlorophenyl) reduce activity by ~10-fold, highlighting the substituent’s role in steric stabilization .
- Methodology: Use molecular docking (e.g., AutoDock Vina) and MD simulations to map binding poses, complemented by in vitro kinase assays (ATP competition) .
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
Answer: Contradictions often arise from:
- Assay Conditions: Variability in ATP concentration (standardize at 10–100 µM) or buffer pH .
- Substituent Isomerism: Ensure stereochemical purity (e.g., trans vs. cis cyclohexyl) via chiral HPLC or NOESY NMR .
- Cell Line Heterogeneity: Validate target expression (e.g., Western blot for kinase levels) and use isogenic cell models .
- Statistical Design: Apply factorial experimental design (e.g., Box-Behnken) to isolate critical variables (e.g., compound solubility, serum interference) .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
Answer:
- Pharmacophore Modeling: Map essential features (e.g., pyrimidine core, hydrophobic substituent) against databases like ChEMBL to identify potential off-target kinases .
- Proteome-wide Docking: Use tools like SwissDock to screen against human kinome structures, prioritizing hits with ΔG ≤ -8 kcal/mol .
- ADMET Prediction: Tools like pkCSM assess permeability (e.g., logP ~2.5) and cytochrome P450 inhibition risks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
